molecular formula C19H17NO3S B12610028 benzenesulfonic acid;9H-fluoren-2-amine CAS No. 646060-82-4

benzenesulfonic acid;9H-fluoren-2-amine

Cat. No.: B12610028
CAS No.: 646060-82-4
M. Wt: 339.4 g/mol
InChI Key: FCIBMQKJRMVNSV-UHFFFAOYSA-N
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Description

Benzenesulfonic acid and 9H-fluoren-2-amine are two distinct compounds that, when combined, form a unique chemical entity. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S. It is the simplest aromatic sulfonic acid and is known for its strong acidic properties . . This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. The reaction is exothermic and reaches equilibrium at a specific sulfuric acid concentration between 74 and 78%, depending on temperature and water formation . The reaction can be represented as:

C6H6+H2SO4C6H5SO3H+H2OC_6H_6 + H_2SO_4 \rightarrow C_6H_5SO_3H + H_2O C6​H6​+H2​SO4​→C6​H5​SO3​H+H2​O

9H-fluoren-2-amine can be synthesized through various methods, including the reduction of 2-nitrofluorene or the amination of fluorene derivatives .

Industrial Production Methods

Industrial production of benzenesulfonic acid involves large-scale sulfonation processes using sulfuric acid or oleum. The process is carefully controlled to ensure high yield and purity of the product . For 9H-fluoren-2-amine, industrial methods often involve catalytic hydrogenation of nitrofluorene compounds or direct amination reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid undergoes various reactions typical of aromatic sulfonic acids, including:

    Formation of sulfonamides: Reaction with amines.

    Formation of sulfonyl chlorides: Reaction with phosphorus pentachloride.

    Formation of esters: Reaction with alcohols.

9H-fluoren-2-amine can participate in:

Common Reagents and Conditions

Common reagents for benzenesulfonic acid reactions include phosphorus pentachloride, alcohols, and amines. For 9H-fluoren-2-amine, reagents such as hydrogen gas (for reduction), oxidizing agents (for oxidation), and various electrophiles (for substitution) are used .

Major Products Formed

Mechanism of Action

The mechanism of action for benzenesulfonic acid primarily involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, facilitating various transformations .

For 9H-fluoren-2-amine, its mechanism of action in biological systems often involves interaction with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound can bind to active sites of enzymes, altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid is unique due to its strong acidity and versatility in forming various derivatives. It is the simplest aromatic sulfonic acid and serves as a key intermediate in many industrial processes .

9H-fluoren-2-amine stands out for its aromatic structure and ability to participate in diverse chemical reactions. Its role as an intermediate in organic synthesis and its applications in biological research highlight its importance .

Properties

CAS No.

646060-82-4

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

benzenesulfonic acid;9H-fluoren-2-amine

InChI

InChI=1S/C13H11N.C6H6O3S/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13;7-10(8,9)6-4-2-1-3-5-6/h1-6,8H,7,14H2;1-5H,(H,7,8,9)

InChI Key

FCIBMQKJRMVNSV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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